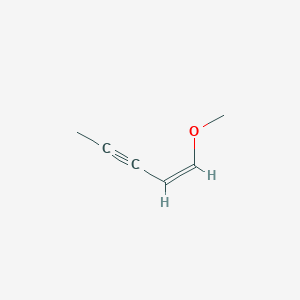
(Z)-1-Methoxy-1-penten-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-1-Methoxy-1-penten-3-yne: is an organic compound with the molecular formula C6H8O. It is a derivative of penten-3-yne, featuring a methoxy group attached to the first carbon atom. This compound is known for its unique structural properties, which make it a subject of interest in various chemical research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Methoxy-1-penten-3-yne typically involves the reaction of appropriate alkyne precursors with methanol under specific conditions. One common method includes the use of a base to deprotonate the alkyne, followed by the addition of methanol to form the methoxy group. The reaction conditions often require careful control of temperature and pressure to ensure the desired cis configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as catalytic processes. These methods can include the use of metal catalysts to facilitate the addition of methanol to the alkyne precursor. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (Z)-1-Methoxy-1-penten-3-yne can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemical Synthesis
Building Block in Organic Chemistry
(Z)-1-Methoxy-1-penten-3-yne serves as a critical building block in organic synthesis. Its unique structure allows for the formation of complex molecules through various chemical reactions, including:
- Oxidation : This compound can be oxidized to yield aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
- Reduction : The triple bond in this compound can be reduced to form alkenes or alkanes using hydrogenation techniques with palladium on carbon as a catalyst.
- Substitution Reactions : The methoxy group can be substituted with other functional groups, enabling the synthesis of diverse derivatives under appropriate conditions .
Potential Antimicrobial and Anticancer Properties
Research indicates that derivatives of this compound may exhibit significant biological activities. Studies have shown that compounds derived from similar structures possess antimicrobial and anticancer properties. For instance, various heterocyclic compounds containing triazole rings have demonstrated a range of pharmacological effects, including:
- Antimicrobial activity against bacteria and fungi
- Anticancer effects on different cancer cell lines, such as chronic myelogenous leukemia and prostate cancer .
Medicinal Chemistry
Precursor for Pharmaceutical Compounds
Ongoing research is exploring the potential of this compound as a precursor for pharmaceutical compounds. Its ability to participate in diverse chemical reactions makes it an attractive candidate for developing new drugs targeting various diseases. The compound's structural features facilitate modifications that may enhance biological activity and selectivity .
Industrial Applications
Synthesis of Specialty Chemicals
In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its reactivity allows for the production of various chemical intermediates used in agrochemicals, perfumes, and other fine chemicals. The scalability of its synthetic routes is crucial for commercial applications .
Mécanisme D'action
The mechanism by which (Z)-1-Methoxy-1-penten-3-yne exerts its effects involves its ability to participate in various chemical reactions. The presence of the methoxy group and the triple bond allows it to interact with different molecular targets, facilitating the formation of new bonds and structures. These interactions can lead to the formation of biologically active compounds or materials with unique properties.
Comparaison Avec Des Composés Similaires
cis-3-Penten-1-yne: Another isomer with similar structural features but different reactivity.
cis-2-Penten-4-yne: A related compound with a different position of the triple bond and methoxy group.
cis-3-Methoxy-1-penten-4-yne: A compound with a similar methoxy group but different carbon chain arrangement.
Uniqueness: (Z)-1-Methoxy-1-penten-3-yne is unique due to its specific configuration and the position of the methoxy group. This configuration influences its reactivity and the types of reactions it can undergo, making it a valuable compound for various synthetic and research applications.
Propriétés
Numéro CAS |
17053-80-4 |
|---|---|
Formule moléculaire |
C6H8O |
Poids moléculaire |
96.13 g/mol |
Nom IUPAC |
(Z)-1-methoxypent-1-en-3-yne |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6-7-2/h5-6H,1-2H3/b6-5- |
Clé InChI |
VIIKVNNELZKRAU-WAYWQWQTSA-N |
SMILES |
CC#CC=COC |
SMILES isomérique |
CC#C/C=C\OC |
SMILES canonique |
CC#CC=COC |
Synonymes |
(Z)-1-Methoxy-1-penten-3-yne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















